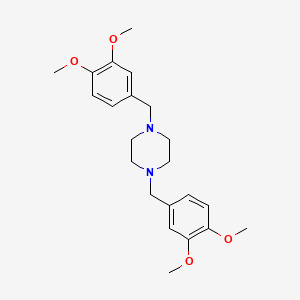
1,4-Bis(3,4-dimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3,4-dimethoxybenzyl)piperazine is a useful research compound. Its molecular formula is C22H30N2O4 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Treatment of Neurodegenerative Diseases
One of the most significant applications of 1,4-bis(3,4-dimethoxybenzyl)piperazine derivatives is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that these compounds can influence the metabolism of Amyloid Protein Precursor (APP), which is crucial in the pathogenesis of Alzheimer’s disease. The mechanisms include:
- Inhibition of β-amyloid production : Compounds derived from this compound have shown efficacy in decreasing the production of neurotoxic β-amyloid peptides without altering APP expression or inducing neurotoxicity .
- Neuroprotective properties : These derivatives exhibit protective effects on neuronal cells, potentially mitigating the progression of neurodegeneration .
Case Study: Alzheimer’s Disease
A study published in 2006 highlighted the effectiveness of various piperazine derivatives in treating Alzheimer’s disease. The results demonstrated that specific compounds could significantly reduce β-amyloid levels in vitro and improve cognitive function in animal models . The study emphasized the need for further clinical trials to evaluate the long-term effects and safety profiles of these compounds.
Antimicrobial Activity
Another promising application of this compound is its antimicrobial activity. Recent studies have focused on its potential as an inhibitor against various pathogenic bacteria and fungi.
- Inhibition of Mycobacterium tuberculosis : Research has shown that piperazine derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis H37Rv strain. Compounds synthesized from this scaffold demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like ethambutol .
- Broad-spectrum activity : The antimicrobial properties extend to other bacterial strains and fungi, suggesting a versatile application in treating infections .
Case Study: Antimicrobial Efficacy
A recent publication investigated a series of piperazine derivatives for their antimicrobial properties. The study found that certain derivatives exhibited MIC values lower than those of traditional antibiotics, indicating their potential as new antimicrobial agents . These findings were supported by molecular modeling studies that elucidated the interaction between these compounds and bacterial targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available piperazine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Propriétés
Formule moléculaire |
C22H30N2O4 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1,4-bis[(3,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O4/c1-25-19-7-5-17(13-21(19)27-3)15-23-9-11-24(12-10-23)16-18-6-8-20(26-2)22(14-18)28-4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
Clé InChI |
WORWWPBPWSJPPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














